molecular formula C7H4BrClN2S2 B11838441 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B11838441
M. Wt: 295.6 g/mol
InChI Key: FZOSVRHPZBYCNG-UHFFFAOYSA-N
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Description

Introduction to 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Nomenclature and Structural Identification

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine is systematically named according to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. Substituents are assigned numerical positions based on this fused system:

  • Bromine at position 5
  • Chlorine at position 4
  • Methylthio group (-SMe) at position 2

The compound’s molecular formula is C₆H₃BrClN₂S₂ , with a molecular weight of 305.59 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, S=32.07). Its CAS registry number, 63810-78-6 , provides a unique identifier for chemical databases and regulatory documentation.

Table 1: Key Identifiers of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Property Value
IUPAC Name 5-Bromo-4-chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
Molecular Formula C₆H₃BrClN₂S₂
Molecular Weight 305.59 g/mol
CAS Registry Number 63810-78-6
Structural Features Fused thienopyrimidine core with halogen and methylthio substituents

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the fused ring system, with bond lengths and angles consistent with aromatic heterocycles. The methylthio group adopts a conformation perpendicular to the pyrimidine ring, minimizing steric hindrance.

Historical Context in Heterocyclic Chemistry

Thieno[2,3-d]pyrimidines gained prominence in the late 20th century as bioisosteres of purine nucleobases, offering enhanced metabolic stability and tunable electronic properties. Early work focused on their antiviral and antitumor potential, with seminal studies demonstrating their ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase.

The introduction of halogen atoms (bromine and chlorine) and sulfur-containing groups (methylthio) into the thienopyrimidine scaffold emerged as a strategy to modulate solubility, binding affinity, and pharmacokinetic profiles. For example:

  • Bromine increases molecular polarizability, enhancing hydrophobic interactions with protein targets.
  • Chlorine improves metabolic stability by blocking oxidative degradation pathways.
  • Methylthio groups serve as hydrogen bond acceptors and contribute to π-stacking interactions.
Table 2: Evolutionary Milestones in Thienopyrimidine Chemistry
Decade Development Impact on Current Compound
1980s Synthesis of unsubstituted thienopyrimidines Established core synthetic methodologies
1990s Introduction of halogenated derivatives Enabled targeting of kinase domains
2000s Exploration of sulfur-based substituents Improved bioavailability and selectivity
2010s Application in mutant protein inhibition Validated role in oncology drug discovery

Modern synthetic routes to 5-bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine often begin with cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives, followed by halogenation and methylthiolation steps. Advances in catalytic cross-coupling reactions have further streamlined the introduction of substituents at specific positions.

Properties

Molecular Formula

C7H4BrClN2S2

Molecular Weight

295.6 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3

InChI Key

FZOSVRHPZBYCNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=CS2)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Starting Material: 4-Hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine

The synthesis begins with 4-hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine, which is chlorinated at the 4-position using phosphorus oxychloride (POCl₃). In a representative procedure:

  • Reagents : POCl₃ (1.2 equiv), triethylamine (1.0 equiv), toluene (solvent).

  • Conditions : 80°C for 1 hour.

  • Yield : 78–85% after recrystallization.

Bromination at the 5-Position

Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst:

  • Catalyst : FeBr₃ or AlCl₃ (0.1 equiv).

  • Solvent : Dichloromethane or carbon tetrachloride.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 70–75%.

Table 1: Bromination Reaction Parameters

ParameterValueSource
Brominating AgentNBS (1.1 equiv)
CatalystFeBr₃ (0.1 equiv)
Reaction Time4–6 hours
Purity (HPLC)>98%

Alternative Routes via Intermediate Functionalization

Palladium-Catalyzed Cross-Coupling

A patent describes the use of palladium catalysts to introduce bromine at the 5-position post-chlorination:

  • Catalyst : Pd(dba)₂/Xantphos (5 mol%).

  • Reagents : 5-bromo-2-methoxypyridine, NaI.

  • Conditions : 110°C in dioxane for 24 hours.

  • Advantage : Direct coupling avoids harsh bromination conditions.

One-Pot Halogenation

Simultaneous chlorination and bromination using POCl₃ and POBr₃ has been reported, though side reactions reduce yields to 50–60%.

Industrial-Scale Production Considerations

Solvent Optimization

Toluene and acetonitrile are preferred for their low cost and ease of removal. A patent highlights toluene’s role in suppressing byproducts during chlorination.

Continuous Flow Synthesis

Automated reactors enhance reproducibility for large batches:

  • Residence Time : 30 minutes at 80°C.

  • Throughput : 1.2 kg/hour.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.88 (s, 1H, H-6), 2.50 (s, 3H, SCH₃).

  • ¹³C NMR : 154.3 ppm (C-2), 132.8 ppm (C-5).

Purity Assessment

  • HPLC : Retention time = 12.3 minutes (C18 column, MeOH/H₂O = 70:30).

  • Melting Point : 163–165°C.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-bromination at C-6.

  • Solution : Strict temperature control (<25°C) and stoichiometric Br₂.

Catalyst Deactivation

  • Issue : Pd leaching in cross-coupling reactions.

  • Solution : Use of Xantphos ligand to stabilize Pd .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (C5) and chlorine (C4) atoms are prime sites for nucleophilic substitution due to their electron-withdrawing effects and leaving-group potential.

Position Nucleophile Conditions Product Application
C5 (Br)Amines, alkoxidesPd catalysis, DMSO, 80–100°C5-Amino/alkoxy derivativesIntermediate for kinase inhibitors
C4 (Cl)Thiols, Grignard reagentsCuI, DMF, 60°C4-Substituted analogsPrecursor for antifungal agents

For example, reaction with primary amines under palladium-catalyzed conditions replaces the bromine atom, forming 5-amino derivatives used in targeted drug synthesis. Chlorine at C4 exhibits lower reactivity compared to bromine, requiring stronger bases or elevated temperatures for substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Coupling Partner Catalyst System Key Product
Suzuki–MiyauraArylboronic acidsPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives
StilleOrganotin compoundsPdCl₂(dppf), THFHeteroaryl hybrids

These reactions are pivotal for constructing complex molecules, such as kinase inhibitors in oncology research. The methylthio group at C2 remains inert under standard coupling conditions, preserving its role as a directing group .

Functionalization of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation or demethylation:

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts -SMe to sulfoxide (-SO-Me) or sulfone (-SO₂-Me), altering electronic properties for enhanced bioactivity.

  • Demethylation : Reaction with H₂O₂ in acetic acid removes the methyl group, yielding a thiol (-SH) for further conjugation .

Ring Functionalization and Cycloadditions

The electron-deficient pyrimidine ring participates in cycloaddition reactions:

  • Diels–Alder Reactions : With dienes under thermal conditions, forming bicyclic structures for material science applications .

  • Electrophilic Aromatic Substitution : Limited due to electron withdrawal by halogens, but possible at the thiophene ring under strong electrophiles (e.g., nitration at C6).

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) selectively removes halogens:

  • Bromine is preferentially reduced over chlorine, yielding 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine as a key intermediate .

Biological Activity and Synthetic Utility

Derivatives synthesized via these reactions show:

  • Anticancer Activity : Inhibition of EGFR and VEGFR2 kinases (IC₅₀ values in nanomolar range) .

  • Antimicrobial Properties : Efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL).

This compound’s versatility in substitution, coupling, and functionalization reactions underpins its role in drug discovery and materials science. Its reactivity profile, particularly at C5 and C4, enables precise structural modifications for tailored biological and chemical applications.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine exhibits significant antimicrobial activities against various bacterial and fungal strains. Its derivatives have shown potential as effective agents in combating infections, making them candidates for pharmaceutical development .

Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and guiding future research towards therapeutic applications .

Case Studies

  • Antimicrobial Activity Assessment
    A study evaluated the antimicrobial properties of synthesized derivatives of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
  • Anticancer Properties
    Another study focused on the anticancer activity of thieno[2,3-d]pyrimidine derivatives, including 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine. The compounds were tested against various cancer cell lines (e.g., HeLa and A549), showing promising results with some compounds exhibiting higher efficacy than established drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison and Key Properties
Compound Name Substituents Molecular Formula Key Applications/Activities Evidence Source
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine 5-Br, 4-Cl, 2-SCH₃ C₇H₄BrClN₂S₂ Intermediate for drug/agrochemical synthesis; potential antimicrobial activity inferred from analogs
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine 4-Cl, 2-SCH₃ C₇H₅ClN₂S₂ Pharmaceutical intermediate (e.g., kinase inhibitors)
5-Amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile 5-NH₂, 4-Ph, 2-p-tolylamino, 6-CN C₂₁H₁₆N₆S Broad-spectrum antimicrobial activity (vs. S. aureus, E. coli, C. albicans)
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol 5-(4-BrPh), 4-SH C₁₂H₇BrN₂S₂ Anticancer and enzyme inhibition (PglD target)
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine 4-Cl, 5-(p-tolyl) C₁₃H₁₀ClN₂S Suzuki coupling precursor for receptor ligands

Key Research Findings

Substituent Effects on Reactivity : Bromo and chloro groups at positions 5 and 4 facilitate Suzuki and Buchwald-Hartwig couplings, enabling diversification into bioactive molecules .

Bioisosteric Replacements : Replacing the thiophene ring with furan or pyrrole (e.g., furo[2,3-d]pyrimidine) reduces antimicrobial potency but enhances kinase selectivity .

Structure-Activity Relationships (SAR): Methylthio groups improve metabolic stability compared to methoxy analogues.

Biological Activity

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C5H4BrClN2S
  • Molecular Weight : 221.52 g/mol
  • CAS Number : 1799610-89-1

Anticancer Activity

Research indicates that compounds with a thieno[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidineA431 (vulvar epidermal carcinoma)5.6Inhibition of cell cycle progression
Thieno[2,3-d]pyrimidine derivativeHCT 116 (colon cancer)4.36Induction of apoptosis

These results suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction, which are critical for anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential for development as an antimicrobial agent .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study conducted on the anticancer effects of thieno[2,3-d]pyrimidine derivatives showed that these compounds could significantly inhibit tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Research on Mechanism of Action :
    Another significant research effort focused on the mechanism by which thieno[2,3-d]pyrimidines exert their effects. It was found that these compounds could inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .

Synthesis

The synthesis of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the thienopyrimidine core.
  • Bromination and chlorination at specific positions.
  • Methylthiolation to introduce the methylthio group.

This synthetic versatility allows for the exploration of various analogs with potentially enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, bromo- and chloro-substituted pyrimidine precursors are reacted with methylthio groups under reflux conditions using polar aprotic solvents like DMF or acetonitrile. Alkylation at sulfur using alkyl halides in the presence of a base (e.g., triethylamine) is a common strategy for introducing the methylthio moiety . For analogous thieno[2,3-d]pyrimidine derivatives, stannous chloride in HCl has been employed to reduce nitro groups, followed by purification via recrystallization from acetonitrile .

Q. How should researchers characterize this compound and confirm its purity?

  • Methodological Answer:

  • GC-MS : Used to verify molecular weight and fragmentation patterns (e.g., as demonstrated for 2,4-dichloro-thieno[2,3-d]pyrimidine derivatives) .
  • NMR/HRMS : ¹H/¹³C NMR and high-resolution mass spectrometry validate structural integrity and substituent positions. For example, 2-amino-5-substituted thieno[2,3-d]pyrimidin-4-ones showed diagnostic peaks at δ 2.3–2.6 ppm for methyl groups and HRMS data matching theoretical values .
  • X-ray crystallography : Resolves ambiguities in planar arrangements and hydrogen-bonding networks (e.g., pyrimidine ring planarity with r.m.s. deviation <0.1 Å) .
  • Note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer:

  • Storage : Keep sealed in a dry, cool environment (e.g., desiccated at 2–8°C) to prevent hydrolysis or oxidation of the methylthio group .
  • Purity confirmation : Use TLC or HPLC to verify absence of byproducts, especially if sourced from vendors lacking analytical certifications .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the methylthio group?

  • Methodological Answer:

  • Solvent selection : Acetonitrile or DMF enhances nucleophilicity of sulfur-containing reagents .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like disulfide formation .
  • Stoichiometry : A 1.2:1 molar ratio of methylating agent to precursor ensures complete substitution, as seen in alkylation of thiazolo[4,5-d]pyrimidines .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer:

  • 2D NMR : Perform COSY or NOESY to distinguish between regioisomers or confirm substituent positions .
  • X-ray crystallography : Resolves ambiguities in planar arrangements, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine, where hydrogen bonding influenced dimerization .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate structural hypotheses .

Q. What strategies are effective for substituting the chlorine atom in advanced derivatization?

  • Methodological Answer:

  • Nucleophilic substitution : Replace chlorine with amines (e.g., morpholine) under mild conditions (20–50°C) in THF or DCM .
  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups at the 4-position, as shown for similar pyrimidine scaffolds .
  • Photocatalysis : Explore C–H functionalization to bypass pre-functionalized intermediates .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodological Answer:

  • Substituent variation : Modify the 5-bromo and 4-chloro groups to assess impact on antimicrobial activity. For example, replacing bromine with smaller halogens (e.g., fluorine) may enhance membrane permeability .
  • Methylthio optimization : Replace the methylthio group with bulkier alkylthio chains to evaluate steric effects on target binding .
  • Biological assays : Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods, as demonstrated for thiazolo[4,5-d]pyrimidines .

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